5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole
Overview
Description
5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole is a heterocyclic aromatic compound with the molecular formula C9H7BrF2N2. It is part of the benzodiazole family, which is known for its diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole typically involves the bromination of 1-ethyl-6,7-difluoro-1,3-benzodiazole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
large-scale synthesis would likely involve similar bromination reactions with optimized conditions for yield and purity, possibly using continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Reactions: Products include various substituted benzodiazoles depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the benzodiazole with an aryl boronic acid.
Scientific Research Applications
5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The exact mechanism of action for 5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity for certain biological targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-ethyl-6,7-difluoro-2-methyl-1,3-benzodiazole
- 5-Bromo-1-ethyl-6,7-difluoro-1H-benzimidazole
Uniqueness
5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as drug design and material science .
Properties
IUPAC Name |
5-bromo-1-ethyl-6,7-difluorobenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2N2/c1-2-14-4-13-6-3-5(10)7(11)8(12)9(6)14/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXKNXOTLBNUQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=CC(=C(C(=C21)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743033 | |
Record name | 5-Bromo-1-ethyl-6,7-difluoro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1381944-40-6 | |
Record name | 5-Bromo-1-ethyl-6,7-difluoro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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